molecular formula C19H22N6O3 B2962868 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 845665-58-9

2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No.: B2962868
CAS No.: 845665-58-9
M. Wt: 382.424
InChI Key: AHXUQWFJPHVJCY-UHFFFAOYSA-N
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Description

The compound 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a bicyclic purino-pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • 1,7-Dimethyl groups: Positioned on the purine moiety, influencing steric and electronic properties.
  • 2,4-Dioxo groups: Contribute to hydrogen-bonding capacity and polarity.
  • Acetamide side chain: At position 3, enhancing solubility and offering hydrogen-bond donor/acceptor functionality.

Molecular Formula: C₂₁H₂₃N₅O₃
Molecular Weight: 393.44 g/mol (calculated).

Properties

IUPAC Name

2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-4-6-13(7-5-11)23-8-12(2)9-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h4-7,12H,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXUQWFJPHVJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide (CAS No. 845665-58-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula : C19H22N6O3
Molecular Weight : 382.416 g/mol
IUPAC Name : this compound
SMILES : CC4CN(c1ccc(C)cc1)c3nc2n(C)c(=O)n(CC(N)=O)c(=O)c2n3C4

The compound's structure includes a purine-like core with various substituents that may influence its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown potential in modulating oxidative stress pathways. It may enhance cellular antioxidant defenses by influencing the Nrf2 signaling pathway.
  • Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines and reduce inflammation through the suppression of NF-kB signaling pathways.
  • Antitumor Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting it may induce apoptosis and inhibit cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Cytotoxicity Assay Demonstrated significant dose-dependent cytotoxicity against cancer cell lines (e.g., NCI-H196) with minimal effects on normal cells.
Inflammation Model Inhibitory effects on IL-6 and TNF-alpha production in LPS-induced inflammation models were observed.
Oxidative Stress Enhanced expression of antioxidant enzymes was noted in treated cells compared to controls.

In Vitro and In Vivo Studies

  • In Vitro Studies : Various assays have been conducted to assess the compound's impact on cell viability and proliferation. For instance, one study reported a reduction in viability of lung cancer cells with IC50 values indicating effective concentrations for therapeutic use.
  • In Vivo Models : Animal studies have shown promise in using this compound for reducing tumor growth and inflammation in models of cancer cachexia and acute lung injury.

Conclusion from Research

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and inflammatory diseases. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation positions it as a candidate for further development.

Future Directions

Further research is needed to elucidate the precise molecular targets of this compound and to conduct clinical trials to assess its efficacy and safety in humans. Investigating its pharmacokinetics and potential side effects will be crucial for its development as a therapeutic agent.

Comparison with Similar Compounds

9-(4-Chlorophenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione

Key Differences :

Property Target Compound 4-Chlorophenyl Analog
Aromatic Substituent 4-Methylphenyl 4-Chlorophenyl
Core Saturation 7,8-Dihydro Hexahydro (6,7,8,9a,10,10a-hexahydro)
Molecular Formula C₂₁H₂₃N₅O₃ C₁₆H₂₀ClN₅O₂
Molecular Weight 393.44 g/mol 349.81 g/mol
Functional Groups Acetamide No acetamide

Implications :

  • The acetamide side chain in the target compound enhances hydrogen-bonding capacity, which may improve solubility and target engagement compared to the unsubstituted analog.
  • The hexahydro core in the analog introduces greater conformational rigidity, which could reduce metabolic instability but limit binding flexibility .

9-Substituted Hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones

These compounds (e.g., 3a-e and 4a,b from Molecules 2010) share a pyrimidine core but differ in:

  • Fused Ring System: Pyrido-dipyrimidine vs. purino-pyrimidine in the target compound.
  • Substituents : Thioxo (C=S) groups at positions 2 and 7 vs. dioxo (C=O) groups in the target compound.
  • Synthesis: Prepared via condensation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4-one with aromatic aldehydes .

Implications :

  • Thioxo groups increase electron density and may enhance metal-binding properties, whereas dioxo groups in the target compound favor hydrogen bonding.
  • The pyrido-dipyrimidine scaffold offers a larger planar surface for stacking interactions, contrasting with the bicyclic purino-pyrimidine’s compact structure.

Spiro Diazaspiro Carboxamide Derivatives

The patent EP 4 374 877 A2 describes spiro compounds (e.g., Reference Example 107) with:

  • Diazaspiro Core : A bicyclic system with a carboxamide side chain.
  • Functionalization : Bromoethoxy and trifluoromethyl groups for enhanced bioavailability .

Contrast with Target Compound :

  • The spiro architecture introduces three-dimensional complexity, whereas the purino-pyrimidine core is planar.
  • Trifluoromethyl groups in the patent compound improve metabolic stability compared to the target’s methyl and acetamide groups.

Research Implications and Gaps

  • Structural Insights: The target compound’s acetamide and methylphenyl groups position it as a promising candidate for optimizing solubility and target specificity among purino-pyrimidine derivatives.
  • Data Limitations: No pharmacological or kinetic data are available in the provided evidence, highlighting a need for experimental validation of bioactivity.
  • Synthetic Strategies : Methods from Molecules 2010 (e.g., condensation with aldehydes) and the patent’s use of dibromoethane for functionalization could inform synthetic routes for analogs.

Q & A

Q. What methodologies address contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify cell line-specific resistance mechanisms. Combine with metabolomics (e.g., LC-HRMS) to correlate compound uptake with metabolic dysregulation. ’s statistical frameworks (e.g., ANOVA with post hoc tests) quantify variability significance .

Tables for Methodological Reference

Research Challenge Recommended Method Key Evidence
Synthetic OptimizationDoE with RSM
Computational Binding AnalysisDFT + Molecular Docking
Stability StudiesAccelerated HPLC under varied pH/T
SAR DevelopmentFragment-Based Drug Design
Data Contradiction ResolutionPK/PD Modeling + Transcriptomics

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